Hydrophobicity (LogP) Differentiation vs. Hydrazobenzene
The predicted octanol-water partition coefficient (LogP) of 1,2-bis(2,6-dimethylphenyl)hydrazine is 4.51–5.20 [1][2], which is substantially higher than the experimental LogP of 2.94 reported for hydrazobenzene (1,2-diphenylhydrazine, CAS 122-66-7) [3]. This ~1.6–2.3 log-unit increase corresponds to an approximately 40- to 200-fold greater preference for the organic phase at equilibrium.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.51 (molbase.cn) to 5.20 (molaid.com); both are predicted values |
| Comparator Or Baseline | Hydrazobenzene (1,2-diphenylhydrazine): LogP = 2.94 (experimental, PubChem) |
| Quantified Difference | ΔLogP ≈ +1.6 to +2.3 (40–200× higher organic-phase partitioning) |
| Conditions | Predicted values from ACD/Labs or similar algorithm; comparator value from PubChem experimental dataset |
Why This Matters
For applications requiring extraction into organic solvents (e.g., liquid-liquid purification) or membrane permeability (e.g., designing blood-brain-barrier-penetrant probes), the ~100-fold higher lipophilicity of the 2,6-dimethyl-substituted compound is a decisive selection factor.
- [1] Molbase. 1,2-双(2,6-二甲基苯基)肼 – 计算性质 (LogP = 4.50520). https://m.molbase.cn/ (accessed 2026-05-03). View Source
- [2] Molaid. 1,2-双(2,6-二甲基苯基)肼 – 计算性质 (LogP = 5.2). https://www.molaid.com/MS_418602 (accessed 2026-05-03). View Source
- [3] PubChem. Hydrazobenzene (CID 31271) – LogP = 2.94. https://pubchem.ncbi.nlm.nih.gov/compound/31271 (accessed 2026-05-03). View Source
